molecular formula C23H17N5O3S3 B2480871 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-69-5

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2480871
CAS No.: 670273-69-5
M. Wt: 507.6
InChI Key: YJCVNTNIUAIYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 690644-75-8) is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-yl group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. A sulfanyl bridge at position 2 connects the core to an acetamide group, which is further substituted with a 3-phenyl-1,2,4-thiadiazol-5-yl moiety at the nitrogen atom . Its synthesis likely involves alkylation of a thienopyrimidinone-thiol intermediate with a chloroacetamide derivative, analogous to methods for related triazole-based acetamides .

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3S3/c1-2-10-28-21(30)18-15(16-9-6-11-31-16)12-32-20(18)26-23(28)33-13-17(29)24-22-25-19(27-34-22)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2,(H,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCVNTNIUAIYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule exhibiting potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological mechanisms based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O3S3C_{23}H_{21}N_{5}O_{3}S_{3}, with a molecular weight of approximately 507.6 g/mol . The compound features multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC23H21N5O3S3
Molecular Weight507.6 g/mol
IUPAC Name2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Group : Coupling reactions with furan derivatives are utilized.
  • Attachment of the Thiadiazol Moiety : This involves reactions with thiadiazole derivatives to form the final compound.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. A study indicated that derivatives of thieno[2,3-d]pyrimidine demonstrated potent antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds were established, highlighting their potential as antimicrobial agents.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of furan and thieno[2,3-d]pyrimidine moieties likely plays a crucial role in binding to these targets and modulating their activity .

Case Studies

A notable case study investigated the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting bacterial growth. Compounds were tested for their antimicrobial activity in vitro against both Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant activity with low toxicity profiles, making them promising candidates for further development .

Toxicity Assessment

Toxicity evaluations using hemolytic assays revealed that many tested compounds were non-toxic at concentrations up to 200 micromolar . This suggests a favorable safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to derivatives with shared motifs:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 5-(Furan-2-yl), 3-(allyl), N-(3-phenyl-1,2,4-thiadiazol-5-yl) acetamide Inferred anti-inflammatory/anti-exudative (based on structural analogs)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole-3-thione 4-Amino, 5-(furan-2-yl), variable aryl/alkyl acetamide substituents Anti-exudative activity (10 mg/kg dose comparable to diclofenac sodium at 8 mg/kg)
N-[5-(2-Furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides Thieno[2,3-d]pyrimidin-4-one 5-(Furan-2-yl), 2-methyl, carboxamide substituents Antimicrobial activity against Gram-positive bacteria and fungi
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole-3-thione 4-Ethyl, 5-(thiophen-2-yl), N-(4-fluorophenyl) acetamide Not explicitly stated (structural focus on heterocyclic variation)

Key Observations:

  • Substituent Effects: Furan vs. Allyl Group: The 3-allyl substituent on the thienopyrimidinone core may enhance metabolic stability compared to methyl or ethyl groups in analogs , as the double bond could resist oxidative degradation. Thiadiazole vs.

Bioactivity and Mechanism Insights

  • Anti-Exudative Activity : Triazole-based analogs (e.g., ) show dose-dependent inhibition of inflammation, with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhancing efficacy. The target compound’s 3-phenyl-thiadiazole group may mimic this effect .
  • Antimicrobial Activity: Thienopyrimidinones with carboxamide substituents exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus . The target compound’s thiadiazole acetamide moiety could broaden activity via interactions with bacterial enzyme binding pockets .
  • Docking and Affinity: Structural similarity networks (as in ) suggest that minor changes, such as replacing furan with thiophene, significantly alter docking scores (Δaffinity > 1.5 kcal/mol) due to interactions with hydrophobic residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.